4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide
Description
4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide is a synthetic organic compound with the molecular formula C15H12ClNO3 It is characterized by the presence of a chloro-substituted benzamide group attached to a dihydrobenzo[b][1,4]dioxin moiety
Properties
CAS No. |
301306-91-2 |
|---|---|
Molecular Formula |
C15H12ClNO3 |
Molecular Weight |
289.71 g/mol |
IUPAC Name |
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
InChI |
InChI=1S/C15H12ClNO3/c16-11-3-1-10(2-4-11)15(18)17-12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18) |
InChI Key |
FJGNHALODPZTPM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine.
Chlorination: The amine group is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Coupling Reaction: The chlorinated intermediate is coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Amide Bond Formation
The benzamide core is often synthesized by reacting a benzoyl chloride with an amine-containing dihydrobenzo[b] dioxin moiety. For example, related compounds employ acid chlorides reacting with amines under basic conditions (e.g., pyridine) to form amides.
Reaction Example :
Coupling Reactions
Coupling techniques such as Suzuki–Miyaura cross-coupling are critical for forming the dihydrobenzo[b] dioxin–benzamide linkage. For instance, bromophenyl derivatives coupled with boronic acid analogs of dihydrobenzo[b] dioxin under palladium catalysis yield the target compound .
Procedure :
Reactions Involving the Chloro Group
The chloro substituent at position 4 of the benzamide engages in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution
Chlorine acts as a leaving group, enabling the introduction of nucleophiles (e.g., amines, thiols) under basic conditions. For example, in related compounds, substitution occurs using potassium carbonate as a base.
| Reaction Type | Reagents | Products |
|---|---|---|
| Substitution | Nucleophiles (e.g., NH₃, RSH) | Substituted benzamide derivatives |
Elimination Reactions
Under strong basic conditions, elimination to form double bonds or aromatic systems is possible, though not explicitly reported for this compound.
Reactions of the Amide Group
The amide functionality participates in hydrolysis and amidation reactions.
Hydrolysis
Hydrolysis under acidic or basic conditions converts the amide into a carboxylic acid or its conjugate base. While not detailed for this compound, this is a standard reaction for benzamides.
Reaction :
Amidation
Further amide formation with other amines could modify the compound’s biological activity, as seen in related structures.
Reactions of the Dihydrobenzo[b] dioxin Moiety
The dihydrobenzo[b] dioxin ring undergoes oxidation, ring-opening, and coupling reactions.
Oxidation/Reduction
The ring is stable under standard conditions but may oxidize to form quinone derivatives under strong oxidizing agents (e.g., mCPBA).
Characterization and Mechanistic Insights
Spectroscopic Analysis :
-
¹H NMR : Confirms aromatic protons and dihydrobenzo[b] dioxin methylene groups.
-
HRMS : Verifies molecular weight and purity (e.g., [M+H]⁺ = 305.71308 for a related compound) .
Mechanistic Studies :
Scientific Research Applications
4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)benzamide
- 4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)benzamide
- 4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-8-yl)benzamide
Uniqueness
4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and benzamide groups
Biological Activity
4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide, with the chemical formula C15H12ClNO3 and CAS number 301306-91-2, is a synthetic compound notable for its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a chloro-substituted benzamide group linked to a dihydrobenzo[b][1,4]dioxin moiety. The synthesis typically involves chlorination of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine followed by coupling with 4-chlorobenzoyl chloride in the presence of a base like triethylamine .
Antimicrobial Properties
Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant antimicrobial activity. For example, a study on similar compounds demonstrated effective inhibition against various bacterial strains, suggesting that the presence of the dihydrobenzo[dioxin] structure enhances bioactivity .
Antidepressant Effects
Compounds related to this compound have been evaluated for their interaction with serotonin receptors. A series of benzoxazole derivatives showed high affinities for the 5-HT1A and 5-HT2A receptors and exhibited antidepressant-like effects in animal models . This suggests that similar compounds may also have potential in treating mood disorders.
Cytotoxicity Studies
In vitro studies have shown that certain benzamide derivatives can induce cytotoxic effects in cancer cell lines. For instance, compounds with similar structural motifs demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells, indicating potential therapeutic applications in oncology .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research highlights that:
- The presence of halogen substituents (like chlorine) enhances receptor binding affinity.
- Modifications to the amide nitrogen can affect the compound's lipophilicity and bioavailability .
Case Study 1: Antimicrobial Activity
In a study evaluating several derivatives of dihydrobenzo[dioxin], one compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This supports the hypothesis that structural features contribute to enhanced antimicrobial properties .
Case Study 2: Antidepressant Activity
A comparative study on benzoxazole derivatives revealed that compound 8g showed significant antidepressant-like activity with a Ki value of 17 nM for the 5-HT1A receptor. This indicates that modifications similar to those found in this compound could yield promising antidepressant candidates .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide, and what solvents/reagents are critical for high yields?
- Methodology : The compound can be synthesized via condensation of 4-chlorobenzoyl chloride with 6-amino-2,3-dihydrobenzo[b][1,4]dioxine in a polar aprotic solvent (e.g., DMF) at 60–80°C. Catalytic triethylamine is recommended to neutralize HCl byproducts, improving reaction efficiency . Solvent choice significantly impacts purity; DMF ensures homogeneity, while post-synthesis precipitation in ice-water enhances yield .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology : Nuclear Magnetic Resonance (NMR) is critical for confirming the benzamide backbone:
- ¹H NMR : Look for aromatic proton signals at δ 7.2–8.1 ppm (chlorophenyl) and δ 6.7–7.0 ppm (dihydrobenzodioxinyl).
- ¹³C NMR : Carbonyl (C=O) resonance near δ 165–170 ppm confirms amide formation .
Q. How can researchers address solubility challenges during purification, and what recrystallization solvents are effective?
- Methodology : The compound exhibits limited solubility in water but dissolves in THF, DCM, or ethyl acetate. Recrystallization using a 1:3 ethanol-water mixture at 0–4°C yields high-purity crystals. Centrifugation followed by vacuum drying minimizes solvent retention .
Advanced Research Questions
Q. What computational strategies can optimize reaction design and predict byproduct formation for this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model transition states and reaction pathways. Pairing DFT with AI-driven tools like COMSOL Multiphysics enables predictive simulations of solvent effects and reaction kinetics, reducing trial-and-error experimentation .
Q. How should researchers resolve discrepancies in spectroscopic data between experimental and theoretical results?
- Methodology : Cross-validate NMR/IR data with computational predictions (e.g., Gaussian09 or ORCA). For example, if experimental carbonyl stretching (IR) deviates from DFT-predicted values, assess solvent polarity effects or hydrogen-bonding interactions in the crystal lattice .
Q. What biological targets or pathways are plausible for this compound, and how can its mechanism of action be validated?
- Methodology : Structural analogs (e.g., trifluoromethyl-substituted benzamides) inhibit bacterial AcpS-PPTase enzymes, disrupting lipid biosynthesis . Validate via:
- Enzyme Assays : Measure IC₅₀ values using recombinant AcpS-PPTase.
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to active sites .
Q. How do solvation effects influence the compound’s stability in different solvents, and what degradation products should be monitored?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) in DMSO, PBS, and ethanol. Monitor degradation via HPLC-MS; hydrolytic cleavage of the amide bond may yield 4-chlorobenzoic acid and 6-amino-1,4-benzodioxane .
Q. What crystallographic techniques are essential for resolving structural ambiguities in polymorphic forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
